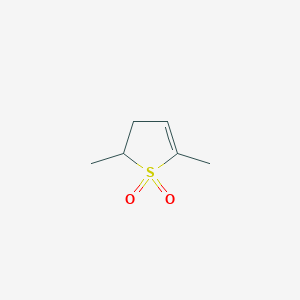
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide is a heterocyclic compound with a sulfur atom in its ring structure It is known for its unique chemical properties and is used in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide can be achieved through several methods. One common approach involves the hydrogenation of substituted benzo[b]thiophene 1,1-dioxides using a rhodium-catalyzed reaction. This method provides high yields and excellent enantioselectivities . Another method involves the reaction of butadiene with sulfur dioxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using rhodium catalysts. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiophene form.
Substitution: Various substitution reactions can occur at the sulfur atom or the carbon atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reagents and conditions used.
Scientific Research Applications
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfur atom in the ring structure can form bonds with different biomolecules, leading to various biological effects. The compound’s reactivity is influenced by its electronic structure, which allows it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-3-methyl-thiophene 1,1-dioxide: This compound has a similar structure but with a methyl group at a different position.
Dithieno[3,2-b2′,3′-d]thiophene: A more complex thiophene derivative with additional fused rings.
Uniqueness
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the dioxide group. This gives it distinct chemical properties and reactivity compared to other thiophene derivatives.
Properties
CAS No. |
108035-65-0 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2,5-dimethyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H10O2S/c1-5-3-4-6(2)9(5,7)8/h3,6H,4H2,1-2H3 |
InChI Key |
DJLPQUFBSKCSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(S1(=O)=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
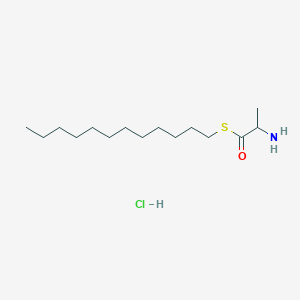
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)

![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
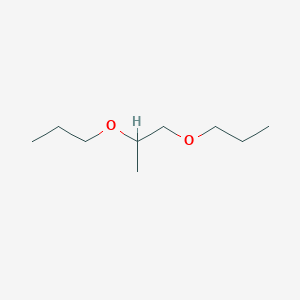
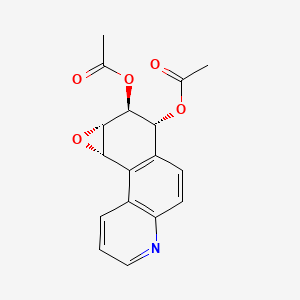
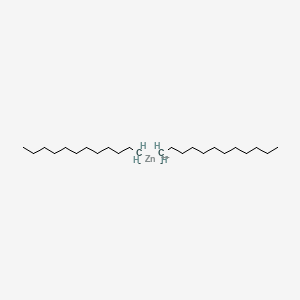
![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)

